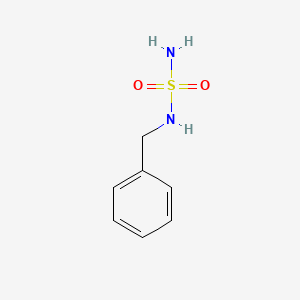

N-benzylsulfamide

Descripción

Historical Context of Sulfamides and Sulfonamides in Chemical Science

The history of sulfamides and their close relatives, the sulfonamides, marks a significant timeline in chemical and medical science. The parent compound, sulfamide (B24259), was first prepared by the French chemist Henri Victor Regnault in 1838. wikipedia.org However, the therapeutic potential of this chemical class remained largely unexplored for nearly a century.

The major breakthrough came in the 1930s with the work of German pathologist and bacteriologist Gerhard Domagk. sciencehistory.orgijpediatrics.com While working at Bayer AG, Domagk and his team, including chemists Josef Klarer and Fritz Mietzsch, were investigating coal-tar dyes for their potential to target and attack harmful organisms. wikipedia.orghuvepharma.com In 1932, their experiments led to the discovery that a red azo dye, later named Prontosil, showed remarkable antibacterial effects in mice. sciencehistory.orghuvepharma.com It was soon discovered that in the body, Prontosil was metabolized to its active component, sulfanilamide. slideshare.net This discovery, for which Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of sulfa drugs. sciencehistory.orgnih.govnobelprize.org

These sulfonamide drugs were the first broadly effective systemic antibacterials and represented a medical revolution, providing the first successful treatments for many bacterial infections before the widespread availability of penicillin. sciencehistory.orgwikipedia.orgresearchgate.net Their success spurred a massive expansion in pharmaceutical research, leading to the synthesis of thousands of sulfonamide derivatives and cementing the importance of the sulfonamide functional group in medicinal chemistry. wikipedia.orgresearchgate.net

Significance of the Sulfamide Functional Group in Organic Chemistry and Medicinal Chemistry

The sulfamide functional group, R₂NSO₂NR₂, and the related sulfonamide group, RSO₂NR'R'', are of profound importance in both organic and medicinal chemistry. wikipedia.orgnih.gov In organic chemistry, the sulfonamide group is noted for its relative unreactivity and rigidity, which makes sulfonamides typically crystalline. wikipedia.org This property has been classically used to convert amines into crystalline derivatives for easier identification by melting point. wikipedia.org

In medicinal chemistry, the sulfamide and sulfonamide moieties are considered vital pharmacophores. acs.org The sulfamide group can be a bioisosteric replacement for sulfonamide, sulfamate, or urea (B33335) functionalities, and it has the potential to form multiple electrostatic interactions with biological targets. nih.gov These groups possess key properties that are advantageous in drug design:

Metabolic Stability : N-substituted or N,N-disubstituted sulfonamides are generally robust and not susceptible to metabolic degradation. researchgate.net The sulfonamide group is inherently more stable than amide groups in biological systems. researchgate.net

Hydrogen Bonding : The ability to act as hydrogen bond donors and acceptors allows these groups to interact effectively with protein targets. acs.org

Physicochemical Properties : They can increase the water solubility of a molecule and regulate its metabolism. thieme-connect.com

Structural Scaffold : The sulfonamide structure is a cornerstone in the development of a wide array of therapeutics beyond antibacterial agents. ijpsjournal.com Drugs containing this group are used as diuretics, anticonvulsants, anti-inflammatory agents, and for treating conditions like cancer and diabetes. wikipedia.orgresearchgate.netekb.eg

The versatility and favorable chemical properties of the sulfamide and sulfonamide groups have led to their incorporation in a vast number of marketed drugs and their continued prominence as a priority structural motif in the pharmaceutical industry. researchgate.netthieme-connect.com

Overview of N-Benzylsulfamide's Role in Research

This compound (C₇H₁₀N₂O₂S) is a specific chemical compound within the sulfamide class, featuring a benzyl (B1604629) group attached to one of the nitrogen atoms of the sulfamide core. ontosight.ai Its role in academic research is primarily as a synthetic intermediate and a subject of study for its own chemical and potential biological properties.

Research has explored various aspects of this compound:

Synthesis and Chemical Kinetics : The synthesis of this compound has been reported through several methods. scispace.com A notable approach involves the thermolysis of its N'-tert-butoxycarbonyl (Boc) protected precursor, N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide. eurjchem.comconicet.gov.ar Kinetic studies have been performed on this thermolysis reaction to understand its mechanism and efficiency, identifying it as a clean method for producing this compound. eurjchem.comconicet.gov.ar

Neuropharmacological Studies : In the late 1960s, a series of 55 benzylsulfamide (B89561) derivatives, including the parent compound, were synthesized and evaluated for their neuropharmacological activity. acs.org These studies found that the compounds generally produced moderate central nervous system (CNS) depressant effects, with a profile resembling anticonvulsants or mild tranquilizers. acs.org

Synthetic Intermediate : this compound serves as a building block in organic synthesis. For instance, it has been used in reactions exploring the vicinal diamination of alkenes, although in some specific catalytic systems, it failed to yield the desired product. nih.gov Its derivatives have also been synthesized to study their potential as progesterone (B1679170) receptor antagonists, where the N-benzyl group was found to cause a significant loss of activity compared to smaller substituents, suggesting that a bulky group at this position is unfavorable for this specific target. nih.gov

Anticancer Research : While this compound itself is not a primary cancer therapeutic, the broader class of N-benzyl sulfonamides has been investigated for potential anticancer activity. A study focused on heteroaromatic N-benzyl sulfonamides identified a subset derived from an indole (B1671886) scaffold that exhibited cytotoxicity against various cancer cell lines, suggesting this structural motif has potential for further development. rsc.org

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(sulfamoylamino)methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h1-5,9H,6H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKLNLIUTCAYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347397 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14101-58-7 | |

| Record name | N-Benzylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Thermolysis as a "Green Chemistry" Approach for N-Benzylsulfamide Synthesisresearchgate.netconicet.gov.arresearchgate.net

A significant advancement in the synthesis of this compound is the use of thermolysis, a method that aligns with the principles of green chemistry. jocpr.com This approach involves the thermal degradation of a precursor, N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide (B24259), to yield the desired product. researchgate.netresearchgate.net This technique is considered a "green" alternative because it improves the degree of conversion and reduces reaction times compared to traditional acid hydrolysis. researchgate.net Furthermore, it circumvents the need for toxic and hazardous reagents and solvents, thereby minimizing waste generation. researchgate.net

The controlled heating of N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide results in a clean and efficient formation of this compound. conicet.gov.arresearchgate.net The thermal decomposition of the precursor begins at 100°C, while the product, this compound, starts to decompose at a higher temperature of 140°C. conicet.gov.arresearchgate.net This temperature difference allows for the selective synthesis of the desired compound.

Kinetic Studies and Reaction Modeling of Thermolysisresearchgate.neteurjchem.com

To optimize the synthesis of this compound via thermolysis, detailed kinetic studies have been conducted. The thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide was monitored using thermogravimetry under a helium flow at various heating rates. researchgate.neteurjchem.com The activation energy for the reaction was determined using the Kissinger-Akahira-Sunose (KAS) isoconversional method. researchgate.neteurjchem.com

The kinetic analysis revealed that the activation energy varies significantly with the degree of reaction progress, as detailed in the table below. researchgate.net

Table 1: Activation Energy as a Function of Conversion for Thermolysis

| Conversion (α) | Activation Energy (Ea) (kJ/mol) | Correlation Coefficient (r²) |

| 0.1 | 225.2 | 0.9712 |

| 0.2 | 210.9 | 0.9895 |

| 0.3 | 198.2 | 0.9830 |

| 0.4 | 183.3 | 0.9969 |

| 0.5 | 171.1 | 0.9993 |

| 0.6 | 160.2 | 0.9988 |

| 0.7 | 148.4 | 0.9976 |

| 0.8 | 141.3 | 0.9984 |

| Data sourced from the European Journal of Chemistry. researchgate.net |

The reaction model for the thermolysis process was found to be dependent on the reaction temperature. researchgate.netresearchgate.net For experiments conducted below the melting point of the N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide precursor (which begins to melt around 120°C), the data align with an Avrami-Erofeev model, which describes nucleation and growth. researchgate.neteurjchem.com In contrast, for experiments performed at higher temperatures, the reaction follows a first-order model. researchgate.netresearchgate.net Isothermal experiments simulated at 115°C, 120°C, and 130°C using a model-free method have been used to further understand the reaction kinetics. researchgate.net

Thermodynamic Considerations in this compound Formationresearchgate.netresearchgate.net

Thermodynamic analysis, primarily through thermogravimetric analysis (TGA), provides crucial insights into the formation of this compound. researchgate.net Heat stability assays show that the precursor, N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, begins to decompose at 100°C. conicet.gov.arresearchgate.net The product, this compound, is more thermally stable, with decomposition initiating at 140°C. conicet.gov.arresearchgate.net

Assuming the thermolysis of the precursor generates this compound, carbon dioxide, and gaseous hydrocarbon by-products, the theoretical relative loss of mass is calculated to be 35.6%. researchgate.net This theoretical value is a key parameter in monitoring the reaction's progress and yield via TGA. researchgate.net The process of maintaining a constant temperature, known as an isothermal process, is critical in these studies to ensure that heat transfer does not cause significant deviations from equilibrium. thermopedia.com

Table 2: Thermal Decomposition Data

| Compound | Decomposition Start Temperature (°C) |

| N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide | 100 |

| This compound | 140 |

| Data sourced from research literature. conicet.gov.arresearchgate.net |

Analysis of Gaseous By-products in Thermolysisconicet.gov.arresearchgate.net

The analysis of gaseous by-products is essential for confirming the proposed reaction mechanism. During the thermolysis of N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, the reaction was monitored using a fixed-bed reactor connected online to a gas chromatograph with a thermal conductivity detector (GC-TCD) and a mass spectrometer. conicet.gov.ar

These analyses confirmed the production of carbon dioxide (CO₂) and 2-methylpropene as the primary gaseous by-products. conicet.gov.arresearchgate.net The presence of CO₂ was verified by the GC-TCD, with a calculated yield of 78.3% relative to CO₂ production. conicet.gov.ar Mass spectrometry corroborated this finding (m/z = 44) and also detected characteristic peaks for 2-methylpropene (m/z = 56 and 41). conicet.gov.ar The formation of these specific by-products supports the hypothesis that the decomposition follows a pathway similar to that of N,N-dialkyl carbamates. conicet.gov.arresearchgate.net Importantly, no fragments corresponding to isopropanol (B130326) or an isocyanate group were detected, further clarifying the reaction mechanism. conicet.gov.ar

Alternative Synthetic Routes to this compound and Related Sulfamidesresearchgate.net

While thermolysis presents a modern, green approach, other synthetic methodologies for producing this compound and related compounds are also significant in organic chemistry.

Reactions Involving Chlorosulfonyl Isocyanate and Benzylamineconicet.gov.arnottingham.ac.uk

A traditional and foundational method for synthesizing this compound involves a multi-step process that begins with chlorosulfonyl isocyanate. researchgate.netconicet.gov.ar This route is often used to prepare the N-(benzyl)-N'-(tert-butoxycarbonyl) sulfamide precursor required for the subsequent thermolysis or hydrolysis step. researchgate.net

The synthesis is typically a one-pot reaction starting with chlorosulfonyl isocyanate, which is reacted sequentially with tert-butanol (B103910) and then benzylamine (B48309) in the presence of a base like triethylamine (B128534) and a solvent such as dried dichloromethane (B109758). researchgate.netconicet.gov.ar The tert-butoxycarbonyl group is then removed, traditionally via acidic hydrolysis using trifluoroacetic acid (TFA), to yield this compound. researchgate.net This hydrolysis step is what the thermolysis method effectively replaces. researchgate.net

Metal-Free Synthetic Approachesjst.go.jprsc.org

The development of metal-free synthetic strategies is a burgeoning area of research, aiming to reduce reliance on expensive and potentially toxic metal catalysts. rsc.org While not always applied directly to this compound, these methods offer valuable alternative pathways for the formation of C-N bonds and the synthesis of related sulfamide structures. acs.org

One such approach involves the Brønsted acid-catalyzed SNAr coupling of N7-substituted chloropurines with aromatic nucleophiles, a method that proceeds under metal-free conditions. jst.go.jp Another strategy is the photo-induced amination of benzylic C(sp³)–H bonds using sulfonamides in the presence of an oxidant like N-Bromosuccinimide (NBS), which has been used to synthesize tetrahydroisoquinolines. rsc.org Additionally, metal-free transformations of hydrazones using DABSO (a source of sulfur dioxide) have been developed for preparing N,N-disubstituted benzothiazole (B30560) sulfonamides. These examples showcase the potential of metal-free reactions in the broader context of sulfamide synthesis.

Microwave-Assisted Synthesis of Sulfonamides and Sulfamides

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. numberanalytics.com This technology is particularly advantageous in the synthesis of sulfonamides and sulfamides. While specific literature detailing the microwave-assisted synthesis of this compound is not abundant, the general methods for sulfamide synthesis under microwave irradiation are well-established and applicable.

One notable approach involves the thermolysis of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to produce this compound. researchgate.net Although this particular study focused on thermal decomposition, it highlighted alternative methods for the removal of the Boc protecting group, including microwave-assisted methods using silica-phenyl sulfonic acid, which can reduce reaction times and improve efficiency. researchgate.net

General microwave-assisted synthesis of sulfamides often involves the reaction of an amine with a sulfamoyl chloride or a related activated species. tandfonline.com These reactions, conducted in a modified domestic microwave oven, have demonstrated significantly better yields and considerably reduced reaction times compared to classical heating. tandfonline.com For instance, microwave irradiation has been successfully employed in the synthesis of various substituted sulfonamide derivatives, achieving high yields in minutes. arabjchem.orgresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfamide Synthesis tandfonline.com

| Reaction Type | Heating Method | Reaction Time | Yield |

| Amine-exchange | Conventional | Several hours | Moderate |

| Amine-exchange | Microwave | Minutes | High |

This data underscores the potential of microwave technology to efficiently produce sulfamides, a methodology that can be extrapolated to the synthesis of this compound.

Catalytic Methods for C-N Bond Formation in Sulfonamide Synthesis

The formation of the carbon-nitrogen (C-N) bond is a cornerstone of organic synthesis, and various catalytic methods have been developed to facilitate this transformation efficiently. In the context of this compound synthesis, these methods offer alternatives to traditional routes, which often involve the reaction of benzylamine with a sulfonyl chloride. ekb.eg

Palladium- and copper-catalyzed cross-coupling reactions are prominent among these methods. organic-chemistry.orguwindsor.ca The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a versatile tool for forming C-N bonds between aryl halides or triflates and amines, and it is applicable to the synthesis of N-arylsulfonamides. researchgate.net While direct catalytic N-benzylation of a sulfamide is less common, related transformations provide insight into the possibilities. For example, photochemically-mediated, nickel-catalyzed methods have been developed for the N-arylation of sulfamides with aryl bromides, offering a complementary approach to palladium-catalyzed methods. chemrxiv.org

Copper-catalyzed reactions also play a significant role. For instance, a copper-catalyzed method for the N-alkynylation of amides has been developed, demonstrating the utility of copper in forming C(sp)-N bonds. organic-chemistry.org More relevant to this compound, copper-catalyzed alkene diamination reactions have been used to synthesize complex molecules containing sulfonamide moieties, where the copper catalyst is crucial in both C-N bond-forming steps. scispace.com

A facile preparation of 1,2-dihydroisoquinolines from N-benzylsulfonamides involves a nucleophilic addition to bromoacetylenes followed by a palladium-catalyzed aromatic C-H bond activation, showcasing the utility of palladium catalysis in transformations of the this compound scaffold. clockss.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mcours.net In the synthesis of this compound and its derivatives, these principles can be applied to create more environmentally benign and sustainable methods.

Key green chemistry principles applicable to this compound synthesis include:

Use of Safer Solvents and Auxiliaries: Traditional syntheses often employ hazardous solvents like dichloromethane. nsf.gov Green approaches advocate for the use of safer alternatives, such as water or solvent-free conditions. mcours.netrsc.org For example, a method for the deprotection of N-Boc protected amines and sulfamides has been reported using water-mediated, catalyst-free conditions. mcours.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. uwindsor.ca The catalytic methods for C-N bond formation discussed in the previous section are prime examples of this principle in action.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reactor, can improve atom economy. A one-pot, two-step synthesis of primary benzylic N-alkylsulfonamides has been developed, which proceeds through the in situ reduction of an intermediate N-sulfonyl imine. rsc.org

An example of a greener approach is the thermolysis of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield this compound. This method avoids the use of toxic reagents and solvents often required for the removal of the Boc protecting group in traditional methods. researchgate.neteurjchem.comconicet.gov.ar

Derivatization Strategies of this compound Scaffold

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives, enabling the exploration of their chemical and biological properties.

The synthesis of substituted this compound derivatives can be achieved through various strategies. A common method involves a two-step process where 4-methylbenzenesulfonyl chloride is first treated with a primary amine to form a sulfonamide, which is then benzylated to yield the desired N-benzyl-4-methylbenzenesulfonamide derivative. nsf.gov This method has been successfully applied to synthesize compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide. nsf.gov

Another approach involves the synthesis of heteroaromatic N-benzyl sulfonamides. rsc.org In this method, an aldehyde and a sulfonamide react in the presence of iodobenzene (B50100) diacetate and iodine to form an N-sulfonyl imine intermediate, which is then reduced with sodium borohydride (B1222165) to the final N-benzyl sulfonamide product. rsc.org This one-pot, two-step procedure is amenable to a variety of sulfonamides and heteroaryl aldehydes.

Table 2: Examples of Synthesized Substituted N-Benzylsulfonamide Derivatives nsf.govrsc.org

| Starting Amine/Aldehyde | Resulting Derivative | Synthetic Method |

| Allylamine | N-allyl-N-benzyl-4-methylbenzenesulfonamide | Two-step benzylation |

| Indole-3-carboxaldehyde | N-((1H-indol-3-yl)methyl)benzenesulfonamide | One-pot reductive amination |

| 2-Naphthaldehyde | N-(naphthalen-2-ylmethyl)benzenesulfonamide | One-pot reductive amination |

N-sulfonylimines are valuable synthetic intermediates due to their reactivity towards nucleophiles and their role in the construction of nitrogen-containing heterocycles. organic-chemistry.org They can be prepared from N-benzylsulfonamides through oxidation or condensation reactions.

A plausible mechanism for the formation of N-benzyl sulfonamides involves the initial formation of an N-sulfonyl imine from an aldehyde and a sulfonamide, followed by reduction. rsc.org The formation of the N-sulfonyl imine intermediate (F) is proposed to occur via the reaction of an N-iodosulfonamide (A) with an aldehyde, followed by the loss of PhIO and acetate (B1210297). rsc.org

Plausible reaction mechanism for the formation of N-sulfonyl imine: rsc.org

Formation of N-iodosulfonamide (A) from the sulfonamide, PhI(OAc)₂, and I₂.

Coordination of the aldehyde to the hypervalent iodine center.

Nucleophilic attack of the sulfonamide nitrogen onto the activated carbonyl carbon to form intermediate (D).

Elimination of PhIO and acetate to yield the N-sulfonyl imine (F).

Furthermore, a practical method for the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines has been developed using potassium persulfate (K₂S₂O₈) as a green oxidant. beilstein-journals.org This reaction proceeds in a short time and provides the products in excellent yields without the need for chromatographic purification. beilstein-journals.org This method demonstrates the direct conversion of an N-benzylsulfonamide scaffold to the corresponding sulfonylimine.

Reactivity and Reaction Mechanisms of N Benzylsulfamide

Mechanistic Elucidation of N-Benzylsulfamide Formation Reactions

The synthesis of this compound, like other sulfonamides, can be achieved through various pathways. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and yields.

The traditional and most common method for synthesizing this compound and other sulfonamides involves the reaction of a sulfonyl chloride with an amine. This reaction proceeds through a nucleophilic substitution mechanism.

A frequently employed route for forming this compound involves the reaction between a suitable sulfonyl chloride and benzylamine (B48309). cbijournal.com The general mechanism is characterized by the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, a proton is transferred, and the chloride ion is eliminated, leading to the formation of the stable sulfonamide. The presence of a base is often required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.

Alternative methods have been developed to circumvent the use of sulfonyl chlorides, which can be unstable. organic-chemistry.org One such approach involves the in-situ generation of sulfonyl chloride from a thiol. For instance, an aromatic thiol can be oxidized and chlorinated using agents like hydrogen peroxide and zirconium chloride, followed by the addition of an amine like aniline (B41778) to form the sulfonamide. ekb.eg Another method utilizes sodium hypochlorite (B82951) to oxidize and chlorinate thiols at low temperatures, with the resulting sulfonyl chloride being immediately trapped by benzylamine to yield the sulfonamide in high quantities. cbijournal.com

The synthesis of this compound can also be initiated from sulfonic acids. Microwave-assisted synthesis has been shown to proceed in high yield via a sulfonyl chloride intermediate. cbijournal.com Furthermore, hypervalent iodine reagents have been investigated for facilitating S-N bond formation, offering an alternative to traditional methods that may use harsh conditions. beilstein-journals.org These reactions are thought to proceed through ionic or radical pathways depending on the specific reagents and conditions. beilstein-journals.org

Thermolysis provides an alternative route for the formation of this compound, particularly from N-protected precursors. A notable example is the thermal decomposition of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide. researchgate.netconicet.gov.ar This reaction has been studied to understand its kinetics and mechanism, offering a cleaner, solvent-free alternative to traditional hydrolysis for deprotection. researchgate.net

The proposed mechanism for the thermolysis of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide is believed to be analogous to the decomposition of N,N-dialkyl carbamates. This process likely involves a six-membered cyclic transition state. conicet.gov.arresearchgate.net In this transition state, a proton transfer from the benzylamino group to the carbonyl oxygen of the Boc group occurs simultaneously with the cleavage of the N-C and O-C bonds of the Boc group. This concerted process leads to the formation of this compound, carbon dioxide, and isobutylene (B52900) as the byproducts. conicet.gov.ar

Kinetic studies of this thermolysis reaction have been performed using thermogravimetry at various heating rates. The activation energy for the reaction has been determined using methods like the Kissinger-Akahira-Sunose isoconversional method. researchgate.net The reaction model has been shown to fit an Avrami-Erofeev model at temperatures below the melting point of the starting material and a first-order model at higher temperatures. researchgate.net These findings support a mechanism involving a well-defined transition state.

| Method | Precursor | Key Mechanistic Feature | Products |

| Ionic Pathway | Sulfonyl chloride and Benzylamine | Nucleophilic attack of amine on sulfur | This compound, HCl |

| Thermolysis | N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide | Six-membered cyclic transition state | This compound, CO₂, Isobutylene |

Ionic Pathways in Sulfonamide Synthesis

Investigation of this compound's Chemical Transformations

This compound can undergo a variety of chemical reactions, serving as a versatile building block in organic synthesis.

The sulfonamide group in this compound can participate in nucleophilic reactions. For instance, N-benzylsulfonamides have been shown to undergo nucleophilic addition to 1-bromo-1-alkynes in a highly regio- and stereoselective manner. clockss.org This reaction yields (Z)-N-benzyl-N-(1-bromo-1-alken-2-yl)sulfonamides, which can be further cyclized to produce 1,2-dihydroisoquinolines. clockss.org

Furthermore, N,N-Dibromobenzylsulfonamide, a derivative of this compound, readily undergoes addition reactions with olefins like cyclohexene (B86901) and styrene. jst.go.jp The resulting adducts can be converted into aziridines and subsequently into various β-substituted sulfonamides. jst.go.jp The reduction of these sulfonamide products has also been explored to remove the sulfonamide group. jst.go.jp

The nitrogen atom of the sulfonamide can also act as a nucleophile in palladium-catalyzed reactions. For example, N-allyl sulfamides react with aryl triflates in a carboamination reaction. nih.gov The proposed mechanism involves the oxidative addition of the aryl triflate to a Pd(0) catalyst, followed by alkene binding and an anti-aminopalladation step to form a palladacycle, which then undergoes reductive elimination to yield the product. nih.gov

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving sulfonamides. sci-hub.se These studies provide detailed insights into the electronic structure, energetics, and transition states of reacting species, which are often difficult to obtain through experimental means alone. youtube.com

DFT calculations have been used to study the degradation of sulfonamides by hydroxyl radicals, which is an important environmental process. researchgate.net These studies help predict the most likely sites of radical attack and the subsequent reaction pathways by analyzing global and local reactivity descriptors. researchgate.net For instance, frontier molecular orbital (FMO) analysis can indicate the reactivity of a molecule, with the HOMO-LUMO gap suggesting its relative stability. vulcanchem.com

In the context of this compound synthesis, computational studies can model the transition states of formation reactions, such as the thermolysis of its Boc-protected precursor. researchgate.net By calculating the energies and geometries of reactants, transition states, and products, a detailed reaction energy profile can be constructed, providing a deeper understanding of the reaction kinetics and mechanism. sci-hub.se

DFT has also been applied to understand the adsorption of sulfonamides onto various materials, which is relevant for their removal from water. plos.org These studies investigate the non-covalent interactions, such as van der Waals forces, π-π stacking, and hydrogen bonding, that govern the adsorption process. plos.org Furthermore, computational methods are used to predict various properties of sulfonamide derivatives, including their electronic and spectroscopic characteristics. dovepress.comajol.info

| Computational Method | Application Area | Key Insights Provided |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries and energies, reaction energy profiles, prediction of reactivity. sci-hub.seyoutube.comresearchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | Reactivity Prediction | Correlation of HOMO-LUMO gap with chemical stability and reactivity. vulcanchem.com |

| DFT with Polarizable Continuum Model (PCM) | Solvation Effects | Calculation of properties in solution, such as acid dissociation constants. researchgate.net |

Spectroscopic and Analytical Characterization Techniques for N Benzylsulfamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-benzylsulfamide and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as multiplets in the range of δ 7.2–7.8 ppm. vulcanchem.com The benzylic methylene (B1212753) (CH₂) protons are characteristically observed at approximately δ 4.3 ppm. vulcanchem.com The protons of the sulfamoyl group (-SO₂NH₂) and the amino group (-NH-) are also identifiable, though their chemical shifts can vary depending on the solvent and concentration. For instance, in some derivatives, the -NH protons can be seen as singlets at δ 10.38 and 10.20 ppm. tandfonline.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. For this compound derivatives, the carbon signals of the aromatic rings are observed in the typical downfield region. For example, in a related sulfonamide, the aromatic carbons appear at δ 150.2, 145.5, 134.7, 134.6, 130.2, 128.7, 125.0, and 121.8 ppm. rsc.org The benzylic carbon signal is also a key indicator of the structure.

Interactive Table: Representative NMR Data for this compound and Related Structures

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| This compound | ¹H | 7.2–7.8 | m | Aromatic protons vulcanchem.com |

| ¹H | 4.3 | s | Benzyl (B1604629) CH₂ vulcanchem.com | |

| 4-Methyl-N-phenylbenzenesulfonamide | ¹H | 7.69 | d | Aromatic protons rsc.org |

| ¹H | 7.25-7.19 | m | Aromatic protons rsc.org | |

| ¹H | 7.10-7.06 | m | Aromatic protons rsc.org | |

| ¹H | 2.36 | s | CH₃ rsc.org | |

| ¹³C | 143.9, 136.6, 136.0, 129.7, 129.3, 128.7, 122.2, 121.4, 21.5 | Aromatic & CH₃ carbons rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound displays distinct absorption bands corresponding to the various vibrational modes of its constituent bonds.

Key characteristic peaks include the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group, which are typically observed around 1330 cm⁻¹ and 1150 cm⁻¹, respectively. vulcanchem.com The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) give rise to bands in the region of 3400-3200 cm⁻¹. For instance, some derivatives show N-H and -NH₂ bands at 3399, 3306, and 3280 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are usually seen around 3100-3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. tandfonline.com

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (S=O) | Asymmetric Stretch | ~1330 vulcanchem.com |

| Sulfonyl (S=O) | Symmetric Stretch | ~1150 vulcanchem.com |

| Amine (N-H) | Stretch | 3400-3200 |

| Aromatic (C-H) | Stretch | 3100-3000 |

| Aromatic (C=C) | Stretch | 1600-1450 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can further confirm its structure. In a mass spectrum, the molecule is ionized, and the resulting molecular ion and its fragments are detected based on their mass-to-charge ratio (m/z).

For this compound (C₇H₁₀N₂O₂S), the expected molecular weight is approximately 186.23 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. For example, a derivative of this compound was found to have a calculated m/z of 445.0766 and an experimental value of 444.0689 ([M-H]⁻). tandfonline.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Cleavage of the bond between the benzyl group and the nitrogen atom is a common fragmentation pathway. The detection of gaseous by-products like CO₂ (m/z = 44) and 2-methylpropene (m/z = 56 and 41) has been used to understand the thermal decomposition of a precursor to this compound. conicet.gov.ar

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the benzene (B151609) ring gives rise to characteristic absorption bands in the UV region. Aromatic compounds typically exhibit two or three absorption bands due to π → π* transitions. The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring. While specific UV-Vis data for this compound is not extensively detailed in the provided context, related sulfonamide derivatives are known to be analyzed using this technique. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. wikipedia.org This method is crucial for determining the thermal stability and decomposition profile of this compound.

Studies have shown that the decomposition of this compound begins at approximately 140 °C. conicet.gov.arresearchgate.net In contrast, a precursor, N-(benzyl)-N'-(tert-butoxycarbonyl)sulfamide, starts to decompose at a lower temperature of 100 °C. conicet.gov.arresearchgate.net TGA experiments can be performed under different atmospheres, such as an inert gas (e.g., helium or nitrogen) or an oxidative environment, to understand the decomposition mechanism. conicet.gov.arintertek.com The quantitative analysis of mass loss at different temperatures provides insights into the stability of the compound and the nature of its decomposition products. intertek.cometamu.edu For instance, the thermolysis of a precursor to this compound showed a relative mass loss of 31%, resulting in a high yield of the desired product. researchgate.net

Chromatographic Techniques (e.g., Thin-Layer Chromatography, HPLC, GC) for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or related impurities. mdpi.com These methods are based on the differential partitioning of the analyte between a stationary phase and a mobile phase. mdpi.com

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of purity. ijrpc.com For this compound, TLC can be performed using silica (B1680970) gel plates with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol. researchgate.net The spots can be visualized under UV light. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis and purification of this compound. nih.govwu.ac.th Various HPLC methods can be developed using different columns (e.g., C18) and mobile phases to achieve optimal separation. ejgm.co.uk

Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for volatile derivatives or for analyzing gaseous by-products from decomposition reactions. nist.gov The coupling of GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific method for both separation and identification. nih.gov

Electrochemical Methods for Characterization

Electrochemical methods, such as cyclic voltammetry, can be used to study the redox properties of this compound and its derivatives. These techniques provide information about the electron transfer processes that the molecule can undergo.

Studies on related N-benzylsulfonyl derivatives have utilized cyclic voltammetry to investigate their reduction mechanisms. researchgate.net For some N-benzylsulfonyl-arylazopyrazoles, the electroreduction of the azo group was found to be an irreversible process involving two electrons. researchgate.net The electrochemical behavior can be influenced by factors such as the pH of the medium and the nature of the substituents on the molecule. researchgate.net Cyclic voltammetry experiments on sulfonamides have also been used to understand their behavior in electrochemical C-H amidation reactions. researchgate.net

Biological Activity and Medicinal Chemistry Research

N-Benzylsulfamide as a Lead Compound and Pharmacophore in Drug Discovery

This compound serves as a valuable scaffold in the field of medicinal chemistry. Its structure, which consists of a benzyl (B1604629) group attached to a sulfamoyl group (-SO2NH2), provides a foundation for the development of new therapeutic agents. ontosight.ai A lead compound is a chemical compound that exhibits pharmacological or biological activity that is likely to be therapeutically useful, but may have a suboptimal structure that requires modification. wikipedia.orglibretexts.org The chemical structure of a lead compound is the starting point for chemical modifications to improve potency, selectivity, or pharmacokinetic properties. wikipedia.org this compound and its derivatives have shown potential in various areas, including as enzyme inhibitors. ontosight.aiontosight.ai

A pharmacophore is an abstract concept that describes the essential steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response. d-nb.info The this compound framework can be considered a pharmacophore, as its structural elements can be modified to design compounds that target specific enzymes or receptors.

Sulfonamide and Sulfamide (B24259) Scaffolds in Pharmaceutical Molecules

The sulfonamide group (R-SO2NH2) and its related structures, such as sulfamides (R-NH-SO2NH2), are prominent scaffolds in a wide range of pharmaceutical drugs. nih.govtandfonline.comnih.gov Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become a cornerstone of medicinal chemistry. nih.gov This versatile functional group is found in over 100 FDA-approved drugs, highlighting its importance in drug design. nih.govenamine.net

The therapeutic applications of sulfonamides are diverse, encompassing treatments for viral infections, cancer, inflammatory diseases, and cardiovascular disorders, among others. nih.govekb.eg The biological activity of these compounds is often attributed to their ability to mimic the transition state of enzymatic reactions or to bind to the active sites of enzymes. tandfonline.com Specifically, the primary sulfonamide group is a key zinc-binding group in a major class of enzyme inhibitors. tandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies involve systematically modifying the benzyl and sulfamide portions of the molecule and evaluating the resulting impact on their therapeutic effects.

For instance, the introduction of different substituents on the aromatic ring of the benzyl group can significantly alter the compound's potency and selectivity. nih.govnih.gov Similarly, modifications to the sulfamide nitrogen can influence the compound's interaction with its biological target. nih.gov Studies have shown that while N-methylation of the sulfonamide can sometimes lead to a modest loss of potency, the introduction of a bulkier group like benzyl can cause a significant decrease in activity, suggesting that a secondary sulfonamide may be optimal in certain cases. nih.gov

The goal of SAR studies is to identify the key structural features required for optimal biological activity, which can then be used to design more potent and selective drug candidates. researchgate.netnih.gov

Computational Approaches in SAR Studies

Computational methods are increasingly used to complement experimental SAR studies. Molecular modeling techniques, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, can predict the biological activity of novel compounds and help to elucidate their mechanism of action at the molecular level. nih.govcapes.gov.brresearchgate.net

These computational tools allow researchers to build models that correlate the structural features of this compound derivatives with their observed biological activities. For example, pharmacophore models can identify the key hydrogen bond donors, acceptors, and hydrophobic regions of the molecule that are crucial for binding to a specific target. d-nb.infomdpi.com This information can then be used to virtually screen large libraries of compounds to identify new potential drug candidates, saving time and resources in the drug discovery process. researchgate.netmdpi.com

Investigation of Therapeutic Targets and Mechanisms of Action

Carbonic Anhydrase (CA) Inhibition by Sulfonamides and Sulfamides

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological and pathological processes, making them an important drug target. nih.govtandfonline.com Sulfonamides and their related sulfamides are the most prominent class of CA inhibitors. nih.govtandfonline.com

The inhibitory action of sulfonamides is primarily due to the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. acs.org This interaction blocks the catalytic activity of the enzyme. tandfonline.com Different CA isoforms exist, and the development of isoform-selective inhibitors is a key goal in medicinal chemistry to minimize side effects. drugbank.comdrugbank.com

Studies on novel benzylsulfamide (B89561) derivatives have demonstrated their inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). capes.gov.br The inhibition constants (Ki) for these compounds were found to be in the nanomolar range, indicating potent inhibition. capes.gov.br

| Compound | hCA I Ki (nM) | hCA II Ki (nM) |

|---|---|---|

| Analog 1 | 28.48 ± 0.01 | 112.01 ± 0.01 |

| Analog 2 | 837.09 ± 0.19 | 268.01 ± 0.22 |

This table presents a range of inhibition constants (Ki) from a study on novel benzylsulfamide analogs, demonstrating their potent inhibitory effects on human carbonic anhydrase I and II. capes.gov.br

Antihyperlipidemic Activity

In addition to their role as carbonic anhydrase inhibitors, certain this compound derivatives have been investigated for their potential antihyperlipidemic activity. A study involving a series of aryl-substituted N-benzylsulfamic acid sodium salts demonstrated significant lowering of serum cholesterol and triglyceride levels in mice. nih.gov

Potential as Antibacterial Agents

Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents. nih.gov Their mechanism of action generally involves the competitive inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. cymitquimica.com As bacteria cannot utilize external folic acid, this inhibition disrupts DNA synthesis and repair, leading to a bacteriostatic effect. msdvetmanual.com

This compound, as a member of the sulfonamide class, possesses inherent antibacterial potential. cymitquimica.com Early studies highlighted the efficacy of sulfonamides against Gram-positive pathogens. vulcanchem.com The spectrum of activity for sulfonamides is broad, encompassing both gram-positive and gram-negative bacteria, including species of Streptococcus, Staphylococcus, Salmonella, Pasteurella, and Escherichia coli. msdvetmanual.com However, the emergence of resistance, often through mutations in the DHPS enzyme, has been a significant challenge. nih.gov

To address this, research has focused on creating hybrid molecules. For instance, synthesizing conjugates of oxoazetidine (a beta-lactam moiety) with benzenesulfonamide (B165840) has yielded compounds with notable activity, particularly against Gram-negative bacteria. researchgate.net

Antibacterial Activity of Oxoazetidin-Benzenesulfonamide Derivatives

This table summarizes the in-vitro antibacterial activity of synthesized compounds against various bacterial strains, measured as the zone of inhibition (mm). Amoxicillin is used as a reference standard.

| Compound | S. aureus (mm) | P. aeruginosa (mm) | K. pneumoniae (mm) | E. coli (mm) |

|---|---|---|---|---|

| 4a1 | 14 | 17 | 15 | 16 |

| 4b1 | 15 | 18 | 16 | 17 |

| 4a2 | 15 | 17 | 16 | 17 |

| 4b2 | 16 | 18 | 17 | 18 |

| 4a4 | 18 | 19 | 18 | 18 |

| 4b4 | 19 | 20 | 19 | 19 |

| Amoxicillin | 25 | 15 | 14 | 15 |

Data sourced from research on oxoazetidine-benzene sulfonamide conjugates. researchgate.net

Anticancer Research

The sulfonamide group is a key pharmacophore in a number of anticancer agents. ontosight.ai One of the primary mechanisms through which sulfonamides exert their anticancer effects is the inhibition of carbonic anhydrase (CA) isoenzymes, particularly the tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov These enzymes are overexpressed in many hypoxic tumors and play a role in regulating tumor pH, contributing to cancer cell proliferation and survival.

Research into this compound derivatives has explored various structural modifications to enhance anticancer potency. Studies on thioureido-benzenesulfonamides, for example, have identified compounds with significant activity against multiple cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (Lovo), and breast cancer (MDA-MB231). d-nb.info Similarly, benzenesulfonamides incorporating 1,3,5-triazine (B166579) linkers have been designed as hCA IX inhibitors, demonstrating the modularity of this scaffold in targeting cancer-specific enzymes. nih.gov

Anticancer Activity of Thioureidobenzenesulfonamide Derivatives (IC₅₀ in µg/ml)

This table presents the half-maximal inhibitory concentration (IC₅₀) values for selected thioureidobenzenesulfonamide derivatives against three human cancer cell lines.

| Compound | HepG2 (Liver) | Lovo (Colon) | MDA-MB231 (Breast) |

|---|---|---|---|

| 3 | 36.51 | 39.83 | 26.28 |

| 6 | - | - | 69.04 |

| 8 | 66.41 | 120.50 | 68.11 |

| 9 | 54.29 | 50.17 | 52.70 |

| 10 | 49.62 | 148.33 | 49.77 |

| 15 | - | - | 60.03 |

| 16 | - | - | 55.62 |

Data from a study on the design and synthesis of novel thioureido-benzenesulfonamides. d-nb.info A '-' indicates no significant activity was reported.

Neuropharmacological Investigations

Derivatives of this compound have been a subject of neuropharmacological research, with studies revealing a range of central nervous system (CNS) activities. acs.orgacs.org Investigations have shown that modifications to the this compound structure can produce compounds with significant CNS depressant and anticonvulsant properties. acs.org

The nature, number, and position of substituents on the benzene (B151609) ring and the sulfamide nitrogen profoundly influence the pharmacological profile. For example, halogen substitution on the benzene ring yields varied results; compounds with three chlorine atoms at the 2, 3, and 6 positions showed maximal effects in protecting against strychnine-induced convulsions. acs.org In contrast, moving these substitutions to the 2, 4, and 5 positions markedly decreased this activity. Monochloro or dichloro substitution at the 2 or 2,4 positions, respectively, also conferred notable activity. acs.org These findings highlight the sensitive structure-activity relationships within this class of compounds for potential use in neurological disorders.

Neuropharmacological Effects of Halogenated this compound Derivatives

This table shows the effects of different halogen substitutions on the this compound backbone, focusing on strychnine (B123637) antagonism and hexobarbital (B1194168) reinduction as measures of CNS activity.

| Compound | Substitution Pattern | Strychnine Antagonism (ED₅₀ mg/kg) | Hexobarbital Reinduction (% at 100 mg/kg) |

|---|---|---|---|

| 24 | 2-Cl | 58 | 100 |

| 27 | 2-Cl (N-Methyl) | 65 | 100 |

| 33 | 2,4-diCl | 50 | 100 |

| 36 | 2,4-diCl (N-Methyl) | 55 | 100 |

| 47 | 2,3,6-triCl | 30 | 100 |

| 48 | 2,3,6-triCl (N-Methyl) | 35 | 100 |

Data adapted from a neuropharmacological investigation of N-benzylsulfamides. acs.org

Modulation of Inflammatory Pathways

This compound derivatives are being investigated for their ability to modulate inflammatory pathways. google.com A key area of interest is their interaction with the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that acts as a master regulator for the differentiation of T helper-17 (Th17) cells, which produce pro-inflammatory cytokines like Interleukin-17 (IL-17). nih.govcore.ac.uk IL-17 is a critical driver of autoimmune diseases such as psoriasis and rheumatoid arthritis. nih.gov

Small molecule ligands, including those with a sulfonamide core, can act as inverse agonists of RORγt. nih.gov By binding to the receptor, they can reduce the recruitment of coactivator proteins, leading to decreased gene transcription and a subsequent reduction in IL-17 production. Studies have shown that subtle changes to the sulfonamide ligand structure, such as substituting a phenylsulfonamide with a benzylsulfonamide, can switch the compound's activity from an agonist to a potent inverse agonist, demonstrating a "cliff" in the structure-activity relationship. nih.gov Furthermore, bioactive peptides incorporating sulfonamide structures are being explored as a means to provide therapeutic benefits for inflammation. researchgate.net

Opioid Receptor Activity and N-Substituent Effects

The this compound moiety has been incorporated into ligands targeting opioid receptors, revealing a remarkable functional plasticity based on the N-substituent. Research has focused on derivatives of naltrindole (B39905) (NTI), a well-known delta-opioid receptor (DOR) neutral antagonist, where the N-substituent is replaced with various sulfonamide groups. mdpi.comnih.gov

These studies have shown that the N-substituent on the sulfonamide can dictate whether the resulting compound acts as a full inverse agonist, a neutral antagonist, or a full agonist at the DOR. mdpi.comresearchgate.net For example, when the substituent is a benzylsulfonamide or a phenethylsulfonamide, the resulting NTI derivatives behave as DOR agonists. mdpi.comresearchgate.net In contrast, a cyclopropylsulfonamide substituent converts the molecule into a potent, full inverse agonist. mdpi.comnih.gov This wide range of functional activities, achieved through modification of a single position, makes these sulfonamide derivatives valuable chemical tools for probing the molecular mechanisms of opioid receptor function. nih.gov

Functional Activity of N-Sulfonamide Naltrindole Derivatives at the δ-Opioid Receptor

This table illustrates how different N-substituents on the sulfonamide moiety of naltrindole (NTI) derivatives influence their functional activity at the delta-opioid receptor (DOR).

| Compound | N-Substituent | Functional Activity at DOR |

|---|---|---|

| 9d | Benzylsulfonamide | Agonist |

| 9e | Phenethylsulfonamide | Full Agonist |

| 9f | Cyclopropylsulfonamide | Full Inverse Agonist |

| NTI | Cyclopropylmethyl | Neutral Antagonist |

Data sourced from studies on N-substituted naltrindole derivatives. mdpi.comresearchgate.net

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of this compound are actively being studied as inhibitors of key enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. tandfonline.commdpi.com

Numerous studies have synthesized and evaluated novel sulfonamide derivatives for their anticholinesterase activity. For instance, hetaryl sulfonamides have demonstrated impressive inhibition profiles, with Ki values in the low nanomolar range against both AChE and BChE, significantly more potent than the standard drug tacrine. tandfonline.comnih.gov Similarly, hybrid molecules combining a benzenesulfonamide core with a piperazine (B1678402) moiety have shown good inhibitory potential. nih.gov The development of dual or selective inhibitors of these enzymes is an ongoing area of research, with salicylanilides and other benzamide (B126) derivatives also showing promise. nih.gov

Cholinesterase Inhibition by Hetaryl Sulfonamide Derivatives (Ki in nM)

This table displays the inhibitory constants (Ki) of newly synthesized hetaryl sulfonamides against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), compared to the standard inhibitor Tacrine.

| Compound | Ki for AChE (nM) | Ki for BChE (nM) |

|---|---|---|

| 1 | 0.20 ± 0.05 | 1.55 ± 0.29 |

| 2 | 0.28 ± 0.04 | 1.91 ± 0.44 |

| 3 | 0.31 ± 0.09 | 2.17 ± 0.61 |

| 4 | 0.39 ± 0.06 | 2.58 ± 0.35 |

| 5 | 0.45 ± 0.11 | 2.93 ± 0.82 |

| Tacrine (Standard) | 25.75 ± 3.39 | 37.82 ± 2.08 |

Data from a study on the synthesis and bioactivity of new hetaryl sulfonamides. tandfonline.comnih.gov

Antioxidant Activities

The investigation of this compound derivatives has extended to their potential as antioxidant agents. Oxidative stress is implicated in the pathology of numerous diseases, making the development of compounds with radical scavenging or metal-chelating properties an important therapeutic goal.

Studies on benzenesulfonamides incorporating 1,3,5-triazine or piperazine moieties have evaluated their antioxidant capacity through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and metal chelating methods. nih.govnih.gov While some derivatives showed moderate DPPH radical scavenging and metal chelating activity, their ABTS cation radical scavenging activity was generally low. nih.gov For example, certain benzenesulfonamide-piperazine hybrids demonstrated high antioxidant capacity in FRAP (ferric reducing antioxidant power) and CUPRAC (cupric reducing antioxidant capacity) assays, with some compounds outperforming standard antioxidants like BHA and BHT in specific tests. nih.gov

Antioxidant Activity of Benzenesulfonamide-Piperazine Derivatives (IC₅₀ in mM)

This table shows the half-maximal inhibitory concentration (IC₅₀) values for the antioxidant capacity of synthesized compounds using different assays.

| Compound | DPPH Assay | FRAP Assay | CUPRAC Assay |

|---|---|---|---|

| 1 | 0.12 | 0.23 | 0.46 |

| 2 | 0.21 | 0.19 | 0.40 |

| 3 | 0.15 | 0.15 | 0.31 |

| 4 | 0.10 | 0.08 | 0.21 |

| BHA (Standard) | 0.06 | 0.12 | 0.27 |

| BHT (Standard) | 0.23 | 0.19 | 0.35 |

Data sourced from a study on benzene sulfonamide-piperazine hybrids. nih.gov

Drug Design and Development Strategies

The this compound scaffold, combining a benzyl group and a sulfamide moiety, represents a structure of significant interest in medicinal chemistry. cymitquimica.comontosight.airesearchgate.net The strategies for its application in drug design are often guided by the well-understood roles of its constituent parts, particularly the sulfonamide/sulfamide group as a zinc-binding function and the benzyl group for establishing further protein-ligand interactions. cymitquimica.comnih.gov

Fragment-Based Drug Discovery and Reactive Fragments

Fragment-Based Drug Discovery (FBDD) is a modern approach for identifying lead compounds, beginning with the identification of small, low-molecular-weight chemical fragments that bind weakly to a biological target. wikipedia.org These initial hits are then progressively optimized and combined to create a lead compound with much higher affinity and selectivity. wikipedia.orgfrontiersin.org This method contrasts with high-throughput screening (HTS) by starting with smaller molecules (typically < 300 Da) and building complexity in a rational, structure-guided manner. wikipedia.orgfrontiersin.org

The sulfamide and sulfonamide moieties are classical fragments used in FBDD, particularly for targeting metalloenzymes. nih.govresearchgate.net A key example is their application in the discovery of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net A study on diversely substituted sulfamides demonstrated their utility as fragments for inhibiting human carbonic anhydrases. One such fragment, N-(aminosulfonyl)indoline, showed selectivity for cancer-related CA isoforms and was successfully co-crystallized with a CA enzyme. researchgate.net This structural information is invaluable as it reveals how the fragment binds and highlights opportunities for "fragment growing"—a core FBDD strategy where the fragment is elaborated with additional chemical groups to engage with nearby pockets in the enzyme's active site for improved potency and selectivity. frontiersin.orgresearchgate.net

While the sulfamide group acts as an anchor (often by coordinating with a metal ion like Zn²⁺ in the active site), the N-benzyl portion of this compound plays a crucial role in fine-tuning physicochemical properties and establishing additional interactions. nih.govnih.gov The N-benzyl motif is a versatile tool in medicinal chemistry, valued for its ability to provide critical cation-π interactions with target proteins and to serve as a platform for optimizing the three-dimensional structure of a drug candidate. nih.gov

A significant challenge in FBDD is the synthetic elaboration of these initial "reactive fragments." frontiersin.org Once a fragment hit is identified, chemists must find ways to modify it along specific vectors to achieve better binding. This has spurred the development of novel synthetic methods to functionalize these core structures efficiently. mdpi.com

Design of Selective Inhibitors

A primary goal in drug design is achieving selectivity, where a drug molecule preferentially binds to its intended target over other related proteins, thereby minimizing off-target effects. rsc.org The this compound scaffold is relevant to several classes of inhibitors where selectivity is paramount.

Carbonic Anhydrase (CA) Inhibitors: The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors. acs.org A major strategy for achieving isoform selectivity involves the "tail approach," where substituents are added to the core scaffold. acs.orgmdpi.com These tails can exploit subtle differences in the size and amino acid composition of the active sites among the various CA isoforms. For example, one study designed a series of sulfamide-containing compounds with flexible alkyl-aryl scaffolds, aiming to enhance selectivity for specific CA isoforms (hCA I, II, IV, and IX). mdpi.com By varying the linker and the tail connected to the sulfamide zinc-binding group, researchers can modulate the inhibition profile. mdpi.com Molecular modeling studies have shown that specific substitutions, such as fluorine atoms on a phenyl ring of the tail, can provide a noticeable gain in inhibition for a particular isoform like hCA I. mdpi.com

Other Enzyme Inhibitors: The principles of designing selective inhibitors with this scaffold extend beyond carbonic anhydrases. A cyclic sulfamide scaffold was used to design reversible inhibitors of human leukocyte elastase, a serine protease. nih.gov In another example, derivatives based on a related sulindac (B1681787) sulfide (B99878) scaffold were developed as potent and selective inhibitors of cyclooxygenase-1 (COX-1). acs.org These examples show the versatility of the sulfamide and related sulfonamide cores in designing inhibitors for diverse enzyme classes. nih.govacs.org

Table 1: Inhibition Data for Representative Sulfonamide/Sulfamide Derivatives against Carbonic Anhydrase Isoforms This table presents data for compounds structurally related to this compound to illustrate design principles.

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|

| Indoline-5-sulfonamide analog (7g) | hCA IX | 42.2 nM | researchgate.net |

| Benzenesulfonamide analog (22) | hCA IX | 2.2 nM | rsc.org |

| Acetazolamide (Standard) | hCA IX | 25.7 nM | researchgate.net |

| Lasamide | hCA I | 89.3 nM | acs.org |

| Lasamide | hCA II | 8.5 nM | acs.org |

Toxicity and Mutagenicity Studies of Related Compounds

The preliminary assessment of a compound's toxicity and mutagenic potential is a critical step in drug development. Genotoxicity refers to a substance's ability to damage the genetic material (DNA) within a cell. service.gov.uk

For this compound and its structural relatives, toxicological data comes from both experimental assays and predictive in silico models. The Ames test, a widely used method that employs bacteria to test for gene mutations, is a standard initial screen for mutagenicity. service.gov.ukscienceopen.com

A study evaluating a sulfonamide chalcone (B49325) derivative using the Ames test with Salmonella typhimurium strains TA98 and TA100 found a moderate mutagenic profile, though it also showed some antimutagenic properties against known mutagens. scienceopen.com In a separate in vivo mouse micronucleus test, the same compound was found to have a genotoxic effect. nih.gov This highlights that different assays can reveal different facets of a compound's toxicological profile.

In contrast, other studies on different sulfonamide derivatives have shown a lack of genotoxicity. One investigation of two novel benzenesulfonamide derivatives in human peripheral blood lymphocytes concluded that while the compounds were cytotoxic at high concentrations, they were not genotoxic. researchgate.net Furthermore, in silico (computer-based) toxicity predictions for a series of novel chalcone-sulfonamide derivatives predicted them to be non-mutagenic and non-cytotoxic. dovepress.com Similarly, sulfonamide derivatives of griseofulvin (B1672149) and usnic acid were also predicted to be non-mutagenic and non-carcinogenic via in silico analysis. mdpi.com

Table 2: Summary of Genotoxicity Findings for Related Sulfonamide Compounds

| Compound Class | Test System | Finding | Reference |

|---|---|---|---|

| Sulfonamide Chalcone (CPN) | Ames Test (S. typhimurium) | Moderate mutagenic profile; toxic at high doses. | scienceopen.com |

| Sulfonamide Chalcone (CPN) | Mouse Micronucleus Test | Genotoxic effect observed. | nih.gov |

| Methylaminobenzenesulfonamide Derivatives | Human Lymphocyte Tests (CA, MN, Comet) | Not genotoxic; cytotoxic at high concentrations. | researchgate.net |

| Chalcone-Sulfonamide Derivatives | In Silico Prediction (Pre-ADMET) | Predicted to be non-mutagenic and non-cytotoxic. | dovepress.com |

| Griseofulvin/Usnic Acid Sulfonamides | In Silico Prediction (Pro-Tox II) | Predicted to be non-mutagenic and non-carcinogenic. | mdpi.com |

Advanced Applications and Emerging Research Directions

N-Benzylsulfamide in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. numberanalytics.com this compound and its derivatives have become valuable building blocks in this field for creating complex, self-organizing molecular architectures. The specific geometry and hydrogen-bonding capabilities of the sulfamide (B24259) group allow for the predictable assembly of molecules into larger structures. numberanalytics.com

Research has demonstrated the polar assembly of N,N'-Bis(4-substituted benzyl)sulfamides. acs.org These molecules organize into layered crystal structures, a process guided by the intermolecular forces between the benzyl (B1604629) and sulfamide groups. acs.org This ability to direct molecular assembly is fundamental to designing new materials with specific, tailored properties. numberanalytics.com

A notable application is the incorporation of this compound functionalities into larger, more complex macrocycles. In one study, pillar researchgate.netarenes were functionalized with N-4'-benzylsulfamide fragments. mdpi.com This modification aimed to leverage the structural benefits of the macrocyclic platform and the chemical properties of the sulfamide group. The resulting compounds were investigated for their ability to self-associate in solution, forming nano-sized colloidal aggregates, and for their potential as antimicrobial agents. mdpi.com The study synthesized a series of complex pillar researchgate.netarene derivatives, including one incorporating the this compound moiety. mdpi.com

Table 1: Pillar researchgate.netarene Derivative Incorporating this compound

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4,8,14,18,23,26,28,31,32,35-Deca-[thioethane(2′-(N,N-dimethyl, N-methylcarbamate(N-4'-benzylsulfamide))ammonium)ethoxy]-pillar researchgate.netarene bromide | C₁₃₅H₂₃₀Br₁₀N₁₀O₃₀S₁₀ | 63 | 159 |

Data sourced from The Synthesis and Antibacterial Properties of Pillar researchgate.netarene with Streptocide Fragments. mdpi.com

Applications in Corrosion Inhibition

Organic compounds containing nitrogen, sulfur, and oxygen atoms are often effective corrosion inhibitors for metals, as these atoms can adsorb onto the metal surface to form a protective layer. researchgate.netmdpi.com this compound has been specifically investigated for its ability to protect copper from corrosion in acidic environments.

In a study evaluating its performance in a 0.5 M sulfuric acid (H₂SO₄) solution, this compound demonstrated significant corrosion inhibition. imist.maimist.ma The inhibition efficiency was found to increase with the concentration of the inhibitor. imist.ma Electrochemical analysis using potentiodynamic polarization (Tafel) curves indicated that this compound functions as a mixed-type inhibitor, meaning it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netimist.maimist.ma

The mechanism of protection involves the adsorption of this compound molecules onto the copper surface. This adsorption process was found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. imist.maimist.ma Scanning electron microscopy (SEM) observations confirmed the formation of a protective film on the copper surface in the presence of the inhibitor. imist.ma

Table 2: Corrosion Inhibition Efficiency of this compound on Copper

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 10⁻⁶ | Not specified, but lower than higher concentrations |

| 10⁻⁵ | Not specified, but lower than higher concentrations |

| 10⁻⁴ | Not specified, but lower than higher concentrations |

| 10⁻³ | 68.42 |

Data sourced from Electrochemical and characterization surface investigations on the corrosion inhibition of copper by benzylsulfonamide in H2SO4 solution. imist.maimist.ma

Biodegradation Studies of Sulfonamide Compounds

The environmental fate of sulfonamide-containing compounds is an area of active research. The biodegradation of these molecules, including structures related to this compound, is often dependent on environmental conditions and the presence of specific microorganisms. researchgate.net Hydrolysis and microbial action are key pathways for degradation. researchgate.netresearchgate.net

For instance, studies on the herbicide bensulfuron-methyl (B33747) show that it can degrade via hydrolysis, with the rate being strongly influenced by pH. researchgate.net One of the degradation products identified is benzylsulfonamide. researchgate.net This indicates that the bond connecting the benzylsulfamide (B89561) moiety to the rest of the parent molecule can be cleaved under certain environmental conditions. The stability of such compounds is generally lower in acidic soils. researchgate.net

Furthermore, this compound has been listed as a component in patents for biodegradable polymers designed for the controlled release of bioactive moieties. googleapis.comgoogle.com In these applications, the polymer backbone is designed to break down under physiological conditions, releasing the attached molecules. The inclusion of benzylsulfamide in such designs points to its compatibility with biodegradable systems, where the ultimate breakdown into non-toxic residues is a critical feature. google.com

This compound in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. nih.govfortunepublish.com These libraries are then screened for specific biological activities to identify lead compounds in drug discovery and other fields. iipseries.org The success of this approach relies on the use of robust and versatile chemical reactions that can accommodate a wide variety of building blocks. nih.gov

The utility of different sulfamide derivatives has been explored in this context. In research focused on developing a method for the synthesis of 1,2-diamines, a class of compounds with broad utility, various nitrogen sources were tested in a rhodium-catalyzed reaction with alkenes. nih.gov The goal was to perform an initial aziridination reaction, followed by a rearrangement to form a cyclic sulfamide. nih.gov

In these exploratory reactions, several sulfamide derivatives were tested. While N-carbamoyl sulfamides proved effective for the initial aziridination step, the experiment using this compound specifically failed to yield the desired product. nih.gov This finding highlights the chemical specificity of the reaction and demonstrates that not all structurally similar building blocks are interchangeable in library synthesis. The outcome of such reactions is highly dependent on the precise structure of the reagents used. nih.gov

Table 3: Reactivity of Various Sulfamides in Rh-Catalyzed Aziridination

| Nitrogen Source | Outcome |

|---|---|

| N-sulfonylated urea (B33335) derivatives | Primarily decomposition |

| Hydroxylamine-derived sulfamate | Primarily decomposition |

| N-carbamoyl sulfamides | Smooth aziridination |

| This compound | Failed to give desired product |

Data sourced from Vicinal Diamination of Alkenes under Rh-Catalysis. nih.gov

Q & A

Q. What are the established synthetic routes for N-benzylsulfamide, and how can purity be validated?

this compound is typically synthesized via sulfonylation of benzylamine using sulfonyl chlorides under controlled conditions. Key steps include:

- Reaction optimization : Temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.1 amine-to-sulfonyl chloride).

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization : Confirm identity via -NMR (δ 4.3 ppm for benzyl CH, δ 7.2–7.4 ppm for aromatic protons) and HPLC (≥95% purity). For reproducibility, document solvent grades, reaction times, and purification yields. Reference prior literature for known compounds or provide full spectral data for novel derivatives .